molecular formula C21H15N5 B2829341 2-(Benzotriazol-2-yl)-6-methyl-4-phenylquinazoline CAS No. 328076-63-7

2-(Benzotriazol-2-yl)-6-methyl-4-phenylquinazoline

Cat. No. B2829341
M. Wt: 337.386
InChI Key: MBNKJUMMHQHMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzotriazol-2-yl)-6-methyl-4-phenylquinazoline (BMQ) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. BMQ has been found to possess unique chemical and physical properties that make it a promising candidate for various research fields. In

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(Benzotriazol-2-yl)-6-methyl-4-phenylquinazoline and related compounds have been synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For example, the interaction of 2-aminopyridines and 1-aminoisoquinoline with 1-chloromethylbenzotriazole leads to the formation of imidazolo[1,2-a]pyridines and imidazolo[2,1-a]isoquinolines in good yields (Katritzky et al., 2000). Similarly, the one-pot synthesis involving 1 hydroxymethylbenzotriazole demonstrates the compound's utility in generating N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines, highlighting its role in facilitating convenient synthetic routes (Locher & Peerzada, 2000).

Applications in Material Science

The compound's derivatives have been explored for their potential applications in material science, such as in corrosion inhibition. Novel N-heterocyclic compounds based on 8-hydroxyquinoline, which share structural similarities with 2-(Benzotriazol-2-yl)-6-methyl-4-phenylquinazoline, have shown efficient corrosion inhibition for mild steel in HCl solution. This indicates the potential of benzotriazole derivatives in developing new anticorrosive agents (Rbaa et al., 2020).

Pharmaceutical Research

In pharmaceutical research, benzotriazole derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives and their evaluation for anticonvulsant effects show the potential of benzotriazole-related compounds in drug discovery (Malik et al., 2013).

Environmental and Photophysical Studies

Benzotriazole derivatives are also studied for their environmental presence and impact, as well as their photophysical properties. The occurrence of benzotriazoles and benzothiazoles in human urine across several countries underscores the widespread use and potential environmental exposure to these compounds (Asimakopoulos et al., 2013). Moreover, the synthesis of new yellow-green emitting fluorophores incorporating benzotriazole units highlights the application of these compounds in developing novel luminescent materials (Bojinov & Panova, 2007).

properties

IUPAC Name

2-(benzotriazol-2-yl)-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)23-21(22-17)26-24-18-9-5-6-10-19(18)25-26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNKJUMMHQHMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline

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